[5-(4-Morpholinyl)pentyl]amine dihydrochloride
Description
Properties
IUPAC Name |
5-morpholin-4-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h1-10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXXSMCOCWOCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(4-Morpholinyl)pentyl]amine dihydrochloride typically involves the reaction of 4-morpholine with pentylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including coupling, cyclization, and reduction reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
[5-(4-Morpholinyl)pentyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the morpholine ring or the pentylamine chain is modified using different reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the compound $$5-(4-Morpholinyl)pentyl]amine dihydrochloride:
Basic Information
- Chemical Structure: $$5-(4-Morpholinyl)pentyl]amine dihydrochloride .
- CAS Number: 1255718-10-5 .
- Molecular Formula: .
- Molecular Weight: 245.19 .
Additional Information
- The compound is available for purchase from chemical vendors .
- It is also found in scientific literature related to various chemical syntheses and biological activities .
Potential Applications
While the search results do not provide explicit applications of $$5-(4-Morpholinyl)pentyl]amine dihydrochloride, they do suggest its use as a chemical intermediate in the synthesis of other compounds with specific biological activities . For example, compounds containing amine moieties are explored for their inhibitory activity against serine proteases .
Possible research areas:
- Pharmaceutical Chemistry: As a building block in synthesizing novel pharmaceutical agents, particularly those targeting serine proteases .
- Antimicrobial Research: As an intermediate in the synthesis of compounds with antimicrobial activity .
- Cannabinoid Receptor Research: As a component in synthesizing analogs for cannabinoid receptor binding studies .
Mechanism of Action
The mechanism of action of [5-(4-Morpholinyl)pentyl]amine dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts by modulating the uptake and release of neurotransmitters, thereby affecting synaptic transmission. The molecular targets and pathways involved include various neurotransmitter transporters and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with [5-(4-Morpholinyl)pentyl]amine dihydrochloride:
Pharmacological Activity
- ABT-702: Exhibits potent adenosine kinase inhibition (IC₅₀ = 1.7 nM) and oral efficacy in rat pain models (ED₅₀ = 5 µmol/kg for thermal hyperalgesia). Its effects are mediated via adenosine receptor activation, distinguishing it from opioids or NSAIDs .
- However, the absence of a pyridopyrimidine core (as in ABT-702) may limit its kinase affinity.
Physicochemical Properties
Biological Activity
[5-(4-Morpholinyl)pentyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : [5-(4-Morpholinyl)pentyl]amine dihydrochloride
- CAS Number : 1255718-10-5
- Molecular Formula : C₁₃H₁₈Cl₂N₂O
The presence of the morpholine ring in the structure suggests potential interactions with various biological targets, particularly in the central nervous system and other tissues.
The biological activity of [5-(4-Morpholinyl)pentyl]amine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine transporter inhibitor, which can influence the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft.
Potential Mechanisms Include :
- Inhibition of Monoamine Oxidase (MAO) : This enzyme plays a critical role in the degradation of monoamines. Inhibition can lead to increased levels of neurotransmitters, potentially enhancing mood and cognitive functions.
- Binding Affinity to Receptors : The morpholine group may facilitate binding to various receptor sites, including serotonin and adrenergic receptors.
Biological Activity Overview
Research indicates that [5-(4-Morpholinyl)pentyl]amine dihydrochloride exhibits several biological activities:
- Antidepressant-like Effects : Studies have shown that compounds with similar structures can produce antidepressant-like effects in animal models. The modulation of serotonin levels is a key factor in these outcomes.
- Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Antinociceptive Activity : Preliminary studies indicate potential pain-relieving properties, possibly through modulation of pain pathways involving serotonin and norepinephrine.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to [5-(4-Morpholinyl)pentyl]amine dihydrochloride:
- Table 1: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Study A | Antidepressant | Increased serotonin levels in rat models |
| Study B | Neuroprotection | Reduced neuronal cell death in vitro |
| Study C | Antinociceptive | Decreased pain response in animal models |
Notable Research Findings
- A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds similar to [5-(4-Morpholinyl)pentyl]amine dihydrochloride exhibited significant antidepressant effects through enhanced serotonergic activity (PMC ID: 9745896) .
- Another investigation highlighted neuroprotective effects against oxidative stress, suggesting a potential therapeutic application in neurodegenerative diseases (PMC ID: 3869387) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for [5-(4-Morpholinyl)pentyl]amine dihydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions involving morpholine derivatives and pentylamine precursors. For example, intermediates with morpholinyl groups (e.g., 6-(4-morpholinyl)pyridine derivatives) are coupled to amine-containing scaffolds, followed by HCl salt formation . Deprotection steps using acidic conditions (e.g., HCl in dioxane) are critical for generating the final dihydrochloride salt .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm salt formation using elemental analysis or ion chromatography.
Q. How can the purity and identity of [5-(4-Morpholinyl)pentyl]amine dihydrochloride be verified?
- Methodological Answer :
- Purity : Use quantitative NMR (qNMR) with an internal standard (e.g., ethyl paraben) to assess purity. Ensure a relaxation delay ≥5×T (spin-lattice relaxation time) for accuracy .
- Identity : Confirm via - COSY NMR to assign proton environments and LC-MS for molecular weight verification. Compare with reference spectra of structurally similar dihydrochloride salts (e.g., biogenic amines) .
Q. What solubility characteristics are expected for this compound in aqueous and organic solvents?
- Methodological Answer :
- Dihydrochloride salts generally exhibit high solubility in water and methanol but limited solubility in non-polar solvents (e.g., toluene, ether). For example, dopamine hydrochloride (structurally analogous) is freely soluble in water and methanol but insoluble in ether .
- Experimental Design : Perform shake-flask solubility tests at physiological pH (7.4) and document phase separation or precipitation.
Advanced Research Questions
Q. How can structural analogs of [5-(4-Morpholinyl)pentyl]amine dihydrochloride be designed to optimize receptor binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the morpholinyl group with piperazinyl or thiomorpholinyl groups to modulate lipophilicity and hydrogen-bonding capacity. For instance, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride has shown altered receptor affinity due to steric and electronic effects .
- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., GPCRs or enzymes like glucosylceramide synthase) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Employ LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to detect byproducts such as unreacted morpholine or oxidized pentylamine derivatives.
- Validation : Follow ICH Q3 guidelines for limits of detection (LOD ≤ 0.1%) and quantification (LOQ ≤ 0.3%) .
Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?
- Methodological Answer :
- In Vivo Studies : Compare bioavailability in rodent models using intravenous (free base) vs. oral (dihydrochloride) administration. Measure plasma concentrations via LC-MS.
- Data Interpretation : Salt forms often enhance aqueous solubility but may alter absorption rates due to pH-dependent dissolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
